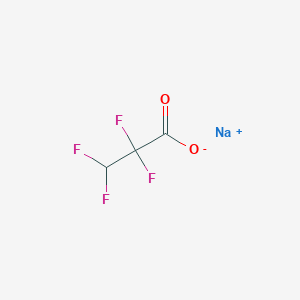

sodium;2,2,3,3-tetrafluoropropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the identifier “sodium;2,2,3,3-tetrafluoropropanoate” is commonly known as the In-Solution Tryptic Digestion and Guanidination Kit. This compound is primarily used in mass spectrometry for the accurate identification and analysis of proteins and post-translational modifications. The kit contains reagents for reduction, alkylation, digestion, and guanidination, which are essential for reliable mass spectrometry results .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of the In-Solution Tryptic Digestion and Guanidination Kit involves several steps:

Reduction and Alkylation: The protein sample is first denatured and reduced at 95°C for 5 minutes.

Guanidination: Finally, the sample undergoes guanidination at 65°C for 12 minutes to convert lysines to homoarginines, enhancing overall ionization.

Industrial Production Methods

The industrial production of this kit involves the large-scale synthesis of the reagents mentioned above, followed by their precise combination and packaging to ensure consistent and reliable results for mass spectrometry applications .

化学反应分析

Types of Reactions

The compound undergoes several types of reactions:

Reduction: The reduction of disulfide bonds in proteins using DTT.

Alkylation: The alkylation of cysteine residues using IAA to prevent reformation of disulfide bonds.

Digestion: The enzymatic cleavage of peptide bonds by trypsin.

Guanidination: The conversion of lysine residues to homoarginines using O-methylisourea hemisulfate salt.

Common Reagents and Conditions

Dithiothreitol (DTT): Used for reduction.

Iodoacetamide (IAA): Used for alkylation.

Trypsin: Used for digestion.

O-methylisourea hemisulfate salt: Used for guanidination.

Major Products Formed

Peptide fragments: Resulting from trypsin digestion.

Homoarginine-containing peptides: Resulting from guanidination.

科学研究应用

The In-Solution Tryptic Digestion and Guanidination Kit is widely used in scientific research for:

Proteomics: Accurate identification and analysis of proteins and post-translational modifications.

Mass Spectrometry: Enhancing peptide ionization for better detection and analysis.

Biological Research: Studying cellular functions and processes through protein analysis.

Medical Research: Investigating disease mechanisms and potential therapeutic targets.

作用机制

The mechanism of action involves several steps:

Reduction: DTT reduces disulfide bonds in proteins, denaturing them and exposing cysteine residues.

Alkylation: IAA alkylates the exposed cysteine residues, preventing reformation of disulfide bonds.

Guanidination: O-methylisourea hemisulfate salt converts lysine residues to homoarginines, enhancing peptide ionization.

相似化合物的比较

Similar Compounds

In-Gel Tryptic Digestion Kit: Similar to the In-Solution Kit but used for protein digestion in gels.

Pierce LysN Protease: Another protease used for protein digestion, but it cleaves at the amino side of lysine residues.

Uniqueness

The In-Solution Tryptic Digestion and Guanidination Kit is unique due to its comprehensive approach, combining reduction, alkylation, digestion, and guanidination in a single kit. This ensures efficient and reliable mass spectrometry results, making it a valuable tool in proteomics and other scientific research fields .

属性

IUPAC Name |

sodium;2,2,3,3-tetrafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUSXTMVKMPQKI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。